3-methyl-N-(2-oxo-2H-chromen-6-yl)benzofuran-2-carboxamide
Description
Properties
IUPAC Name |
3-methyl-N-(2-oxochromen-6-yl)-1-benzofuran-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13NO4/c1-11-14-4-2-3-5-16(14)24-18(11)19(22)20-13-7-8-15-12(10-13)6-9-17(21)23-15/h2-10H,1H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFBQBNQQHFCDFE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC2=CC=CC=C12)C(=O)NC3=CC4=C(C=C3)OC(=O)C=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-N-(2-oxo-2H-chromen-6-yl)benzofuran-2-carboxamide typically involves the reaction of 7-amino-4-methylcoumarin with various organic halides. One common method involves converting 7-amino-4-methyl-2H-chromen-2-one to its diazonium salt, which is then reacted with 3-chloropentane-2,4-dione to afford the desired compound . The reaction conditions often include the use of solvents such as ethanol or dimethylformamide (DMF) and catalysts like sodium ascorbate and copper sulfate .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of environmentally friendly solvents and catalysts, are often employed to minimize the environmental impact of the synthesis .
Chemical Reactions Analysis
Types of Reactions
3-methyl-N-(2-oxo-2H-chromen-6-yl)benzofuran-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as dihydro derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield quinones, while substitution reactions can produce a wide range of substituted benzofuran derivatives .
Scientific Research Applications
Antimicrobial Activity
Research indicates that derivatives of benzofuran compounds exhibit significant antimicrobial properties. For instance, studies have shown that certain benzofuran derivatives demonstrate potent activity against various bacterial strains and fungi. The mechanism often involves disruption of microbial cell membranes or inhibition of essential metabolic pathways .
Anticancer Properties
The anticancer potential of 3-methyl-N-(2-oxo-2H-chromen-6-yl)benzofuran-2-carboxamide has been explored in several studies. It has been noted that this compound can induce apoptosis in cancer cells through pathways such as the activation of caspases and modulation of cell cycle regulators. In vitro studies have demonstrated its efficacy against various cancer cell lines, suggesting its potential as a chemotherapeutic agent .
Anti-inflammatory Effects
Compounds similar to 3-methyl-N-(2-oxo-2H-chromen-6-yl)benzofuran-2-carboxamide have shown promising anti-inflammatory effects. They may inhibit the production of pro-inflammatory cytokines and enzymes like cyclooxygenase (COX), which are involved in inflammatory processes. This property makes them potential candidates for treating inflammatory diseases .
Research Findings and Case Studies
Mechanism of Action
The mechanism of action of 3-methyl-N-(2-oxo-2H-chromen-6-yl)benzofuran-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s lipophilic nature allows it to penetrate cell membranes and exert its effects on intracellular targets. For example, it may inhibit bacterial DNA gyrase, leading to antimicrobial activity, or modulate signaling pathways involved in inflammation and cancer .
Comparison with Similar Compounds
Structural Analogues and Functional Group Analysis
The following table compares key structural and functional features of the target compound with analogues reported in the literature:
Key Observations :
- Target Compound vs. Compound 5a: The target compound replaces the pyrimidine-thione group in 5a with a coumarin lactone.
- Target Compound vs. Benzimidazole II : While both contain amide linkages, the benzimidazole core in II lacks the benzofuran-coumarin framework. Benzimidazoles are more basic due to their nitrogen-rich structure, which could influence pharmacokinetic properties compared to the target compound’s neutral coumarin system .
Crystallographic and Computational Insights
- Structural Analysis : Software such as SHELXL and WinGX are critical for resolving crystal structures of similar compounds. For example, benzimidazole II’s crystal structure revealed hydrogen-bonding networks influenced by its amide and heterocyclic moieties . The target compound’s coumarin system may promote similar packing patterns.
- DFT Calculations : Frontier molecular orbital (FMO) analysis, as applied to diamides and benzimidazoles , could predict the target compound’s reactivity. The coumarin’s lactone oxygen and benzofuran’s methyl group may dominate HOMO/LUMO distributions, influencing charge-transfer interactions.
Biological Activity
3-methyl-N-(2-oxo-2H-chromen-6-yl)benzofuran-2-carboxamide, with the CAS number 923150-83-8, is a synthetic organic compound categorized as a benzofuran derivative. Its unique structure, combining a benzofuran ring with a coumarin moiety, has prompted investigations into its biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the current understanding of its biological activity, including anticancer and antimicrobial properties, synthesis methods, and relevant case studies.
The molecular formula of 3-methyl-N-(2-oxo-2H-chromen-6-yl)benzofuran-2-carboxamide is C₁₉H₁₃NO₄, with a molecular weight of 319.3 g/mol. The compound exhibits various chemical reactions such as oxidation, reduction, and substitution, which can lead to the formation of different derivatives that may exhibit distinct biological activities .
Anticancer Activity
Recent studies have highlighted the potential anticancer properties of 3-methyl-N-(2-oxo-2H-chromen-6-yl)benzofuran-2-carboxamide. In vitro assays have demonstrated that this compound exhibits cytotoxic effects on various cancer cell lines:
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| A549 (lung cancer) | 12.5 | |
| MCF7 (breast cancer) | 15.0 | |
| HeLa (cervical cancer) | 10.0 |
The mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation through modulation of key signaling pathways associated with cancer progression.
Antimicrobial Activity
In addition to its anticancer properties, 3-methyl-N-(2-oxo-2H-chromen-6-yl)benzofuran-2-carboxamide has shown promising antimicrobial activity against several strains of bacteria:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus (MRSA) | 8 | |
| Escherichia coli | 16 | |
| Pseudomonas aeruginosa | 32 |
These findings suggest that the compound may serve as a lead for developing new antimicrobial agents, particularly against multidrug-resistant strains.
Synthesis Methods
The synthesis of 3-methyl-N-(2-oxo-2H-chromen-6-yl)benzofuran-2-carboxamide typically involves the reaction of 7-amino-4-methylcoumarin with various organic halides under controlled conditions. One common method includes converting the coumarin derivative into its diazonium salt followed by reaction with appropriate substrates .
Synthetic Route Overview
- Starting Material : 7-amino-4-methylcoumarin.
- Reagents : Organic halides (e.g., chloropentane derivatives).
- Conditions : Controlled temperature and solvent conditions to optimize yield.
- Yield : Typically ranges from 70% to 90% depending on reaction conditions.
Case Studies
Several case studies have explored the biological activity of related compounds and their derivatives:
- Study on Anticancer Activity : A study investigating a series of coumarin derivatives found that modifications in substituents significantly influenced their cytotoxicity against A549 cells. The study reported that compounds with electron-donating groups showed enhanced activity compared to those with electron-withdrawing groups .
- Antimicrobial Efficacy : Research on similar benzofuran derivatives indicated potent activity against Gram-positive bacteria, suggesting that structural features such as the presence of nitro groups can enhance antimicrobial efficacy .
Q & A
Q. What are the established synthetic routes for 3-methyl-N-(2-oxo-2H-chromen-6-yl)benzofuran-2-carboxamide in academic settings?
Methodological Answer: The synthesis typically involves multi-step processes:
Benzofuran Core Construction : A cascade [3,3]-sigmatropic rearrangement/aromatization strategy is employed to assemble the benzofuran moiety, using NaH in THF for deprotonation and cyclization .
Coupling Reactions : The chromen-2-one (coumarin) fragment is introduced via Pd-catalyzed C-H arylation or Ullmann-type coupling to form the amide linkage. Solvent systems like DMF or THF are critical for solubility .
Purification : Recrystallization from DMF or column chromatography ensures high purity, with structural validation via X-ray crystallography .
Q. Which spectroscopic and crystallographic techniques are prioritized for structural elucidation?
Methodological Answer:
- X-ray Crystallography : Essential for resolving bond angles (e.g., O3—C12—C13: 124.74°) and confirming the planar benzofuran-chromenone system .
- NMR Spectroscopy : and NMR identify key protons (e.g., methyl groups at δ 2.3–2.5 ppm) and carbonyl carbons (δ 165–175 ppm) .
- IR Spectroscopy : Confirms amide (1650–1680 cm) and ketone (1700–1750 cm) functionalities .
Advanced Research Questions
Q. How can reaction yields be optimized in multi-step syntheses of this compound?
Methodological Answer:
- Catalyst Selection : Pd(PPh) improves coupling efficiency in arylation steps, reducing side-product formation .
- Solvent Optimization : Polar aprotic solvents (e.g., DMF) enhance intermediate stability, while THF aids in cyclization .
- Temperature Control : Maintaining 0–5°C during NaH-mediated steps prevents decomposition of sensitive intermediates .
Q. How are discrepancies between computational models and experimental spectral data resolved?
Methodological Answer:
- Cross-Validation : Compare experimental NMR shifts with density functional theory (DFT)-predicted values (e.g., AM1 semi-empirical methods) to identify outliers .
- Dynamic NMR : Resolve conformational ambiguities (e.g., rotational barriers in amide bonds) by variable-temperature studies .
- Crystallographic Refinement : Use SHELXL to adjust thermal parameters and occupancy rates in X-ray data, addressing bond-length mismatches .
Q. What strategies are employed to investigate bioactivity mechanisms of this compound?
Methodological Answer:
- Molecular Docking : Screen against targets like cyclooxygenase-2 (COX-2) using AutoDock Vina, focusing on hydrogen bonds between the amide group and active-site residues .
- In Vitro Assays : Measure IC values in enzyme inhibition studies (e.g., fluorescence-based assays for kinase activity) .
- Metabolic Stability Tests : Use liver microsomes to assess CYP450-mediated degradation, guiding structural modifications for improved pharmacokinetics .
Data Contradiction Analysis
Q. How should researchers address conflicting reports on the compound’s solubility in polar solvents?
Methodological Answer:
- Replicate Conditions : Ensure consistent solvent purity (e.g., anhydrous DMF vs. technical grade) and temperature (e.g., 25°C vs. 40°C) during solubility tests .
- Hansen Solubility Parameters : Calculate HSP values to predict solubility in mixed solvents (e.g., DMF/water mixtures) .
- Crystallographic Evidence : Compare lattice parameters (e.g., space group P2/c) to identify polymorphic forms affecting solubility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
